FabF Co-crystal Structure Binding Mode
5-(Acetylamino)-2-chlorobenzoic acid is one of only 16 fragments that were shown by X-ray crystallography to bind in or close to the malonyl-CoA or fatty acid binding site of Pseudomonas aeruginosa FabF (PaFabF C164Q mutant) at a resolution of 1.67 Å [1]. The deposited co-crystal structure (PDB ID: 8CN4) provides atomic-level detail of the binding pose [2]. None of the closely related regioisomers (e.g., 4-(acetylamino)-2-chlorobenzoic acid or 2-(acetylamino)-3-chlorobenzoic acid) have publicly available FabF co-crystal structures as of the knowledge cut-off date, making the 5-substituted isomer the only structurally validated starting point for structure-guided optimization within this chemical series.
| Evidence Dimension | Availability of a high-resolution co-crystal structure with PaFabF |
|---|---|
| Target Compound Data | PDB 8CN4: co-crystallized with PaFabF-C164Q; resolution 1.67 Å; R-Free 0.196 |
| Comparator Or Baseline | 4-(Acetylamino)-2-chlorobenzoic acid, 2-(Acetylamino)-3-chlorobenzoic acid, and other regioisomers: no FabF co-crystal structures available in public repositories |
| Quantified Difference | Presence vs. absence of experimentally determined binding pose |
| Conditions | X-ray crystallography using PaFabF-C164Q intermediated state-mimicking mutant; PDB deposition 2023-02-21, released 2024-01-10 |
Why This Matters
For procurement decisions in antibacterial fragment-based drug discovery, the existence of a validated co-crystal structure enables immediate structure-guided optimization without requiring de novo crystallographic screening, saving months of experimental effort.
- [1] Georgiou C, Espeland LO, Bukya H, Yadrykhins'ky V, Haug BE, Mainkar PS, Brenk R. Towards new antibiotics: P. aeruginosa FabF ligands discovered by crystallographic fragment screening followed by hit expansion. Eur J Med Chem. 2025;291:117563. doi:10.1016/j.ejmech.2025.117563. View Source
- [2] RCSB PDB. 8CN4: Pa.FabF-C164Q in complex with 5-acetamido-2-chlorobenzoic acid. Deposited 2023-02-21, Released 2024-01-10. doi:10.2210/pdb8CN4/pdb. View Source
